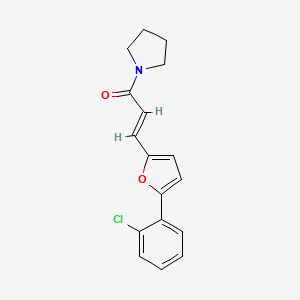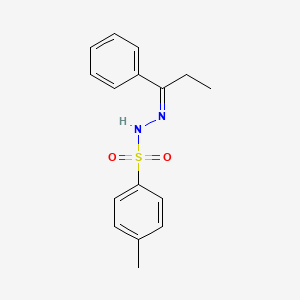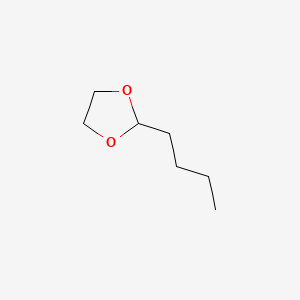
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a 2-chlorophenyl group and a pyrrolidinyl group attached to a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chlorophenyl group.
Attachment of the Propenone Moiety: The propenone moiety is introduced through a condensation reaction, often using an aldehyde and a ketone under basic conditions.
Introduction of the Pyrrolidinyl Group: Finally, the pyrrolidinyl group is attached via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The furan ring and the chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(2-Bromophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(2-Fluorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(2-Methylphenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
853356-07-7 |
|---|---|
Fórmula molecular |
C17H16ClNO2 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO2/c18-15-6-2-1-5-14(15)16-9-7-13(21-16)8-10-17(20)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2/b10-8+ |
Clave InChI |
VHGYGPAPKHEQPS-CSKARUKUSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canónico |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)

